1H-Indole-5-carboxaldehyde, 3-methyl-(9CI)
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Overview
Description
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are widely used in medicinal chemistry. This compound, specifically, has a methyl group at the 3-position and an aldehyde group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods
Industrial production of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) often involves optimizing these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products Formed
Oxidation: 3-methyl-1H-indole-5-carboxylic acid.
Reduction: 3-methyl-1H-indole-5-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring can interact with receptors and other biological molecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
5-methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group at the 5-position instead of a methyl group.
1-methylindole-3-carboxaldehyde: Methyl group at the 1-position and aldehyde at the 3-position.
Uniqueness
1H-Indole-5-carboxaldehyde, 3-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position and the aldehyde group at the 5-position provides distinct chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-6,11H,1H3 |
InChI Key |
SDFTVVRLUIUGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
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